molecular formula C11H16FN B13270405 N-butyl-3-fluoro-4-methylaniline

N-butyl-3-fluoro-4-methylaniline

Cat. No.: B13270405
M. Wt: 181.25 g/mol
InChI Key: QOVLOXQCQSQCFP-UHFFFAOYSA-N
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Description

N-butyl-3-fluoro-4-methylaniline (CAS RN: 1021043-35-5) is an aromatic amine derivative with a molecular formula of C₁₁H₁₆FN and a molecular weight of 181.25 g/mol . The compound features a substituted aniline core, where the nitrogen atom is bonded to an n-butyl group (-CH₂CH₂CH₂CH₃). The aromatic ring is further substituted with a fluorine atom at the 3-position and a methyl group at the 4-position (para to the amine group). This structural configuration imparts distinct electronic and steric properties, making it relevant in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, or advanced materials. The compound is commercially available with a purity of ≥97% and is classified under halogen-containing intermediates .

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

N-butyl-3-fluoro-4-methylaniline

InChI

InChI=1S/C11H16FN/c1-3-4-7-13-10-6-5-9(2)11(12)8-10/h5-6,8,13H,3-4,7H2,1-2H3

InChI Key

QOVLOXQCQSQCFP-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=C(C=C1)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-fluoro-4-methylaniline typically involves the following steps:

    Nitration: The starting material, 3-fluoro-4-methylaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Alkylation: The resulting amine is alkylated with butyl halide to introduce the butyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process would typically be optimized for yield and efficiency, using industrial-grade reagents and equipment. The reaction conditions, such as temperature, pressure, and solvent, would be carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-fluoro-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or methyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-butyl-3-fluoro-4-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-butyl-3-fluoro-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of N-butyl-3-fluoro-4-methylaniline, a comparative analysis with analogous halogenated aniline derivatives and related aromatic amines is provided below.

Table 1: Key Properties of this compound and Similar Compounds

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Functional Groups/Substituents
This compound 1021043-35-5 C₁₁H₁₆FN 181.25 Aniline, n-butyl, 3-F, 4-CH₃
3-Fluoro-4-methylbenzoyl chloride 59189-97-8 C₈H₆ClFO 172.58 Benzoyl chloride, 3-F, 4-CH₃
2-Fluoro-3-methyl-6-nitroaniline 1261676-68-9 C₇H₇FN₂O₂ 170.14 Aniline, 2-F, 3-CH₃, 6-NO₂

Structural and Electronic Differences

Functional Group Variations: this compound contains an electron-donating n-butyl group on the nitrogen, which increases steric bulk and lipophilicity compared to simpler anilines. The fluorine at position 3 exerts an electron-withdrawing inductive effect, while the methyl group at position 4 provides moderate electron donation via hyperconjugation . 3-Fluoro-4-methylbenzoyl chloride (CAS 59189-97-8) replaces the aniline group with a reactive benzoyl chloride (-COCl), making it highly electrophilic and suitable for acylations. The fluorine and methyl substituents mirror those in the target compound but lack nitrogen-centered reactivity . 2-Fluoro-3-methyl-6-nitroaniline (CAS 1261676-68-9) introduces a nitro group (-NO₂) at position 6, a strong electron-withdrawing group that significantly reduces the basicity of the aniline nitrogen compared to the target compound. The fluorine and methyl groups are positioned ortho and meta to the amine, respectively, altering resonance effects .

Physicochemical Implications :

  • Lipophilicity : The n-butyl chain in this compound enhances its hydrophobic character (logP ~3.2 estimated), favoring membrane permeability in biological systems. In contrast, 3-fluoro-4-methylbenzoyl chloride’s polar acyl chloride group reduces lipophilicity (logP ~1.8) .
  • Basicity : The electron-withdrawing fluorine and nitro groups in 2-fluoro-3-methyl-6-nitroaniline drastically lower the pKa of the aniline nitrogen (~1.5–2.5) compared to the target compound (pKa ~4.0–4.5) .

Stability and Reactivity

  • The n-butyl group in the target compound provides steric protection to the amine, reducing susceptibility to oxidation. In contrast, 2-fluoro-3-methyl-6-nitroaniline’s nitro group increases thermal instability, posing explosion risks under high temperatures .
  • 3-Fluoro-4-methylbenzoyl chloride is moisture-sensitive and requires anhydrous storage, unlike the more stable aniline derivatives .

Biological Activity

N-butyl-3-fluoro-4-methylaniline is an aromatic amine that has garnered attention due to its unique structural features and potential biological activities. This compound, characterized by the presence of a butyl group, a fluorine atom, and a methyl group attached to a benzene ring, exhibits various interactions with biological systems, making it a subject of interest in pharmacology and toxicology.

This compound belongs to the class of aminotoluenes, which are organic compounds containing both amino and methyl groups on the benzene ring. The molecular formula of this compound contributes to its distinctive physical and chemical properties, influencing its reactivity and biological interactions. The synthesis typically involves several steps that can be optimized for industrial production to ensure high yield and purity.

Enzyme Interactions

Research indicates that this compound can act as an inhibitor of specific cytochrome P450 enzymes, which are crucial for drug metabolism. The presence of both the butyl and fluorine groups enhances its bioavailability and efficacy in pharmaceutical applications. Studies have shown that the compound's structural components significantly influence its interaction with various enzymes and receptors, modulating biological pathways and potentially leading to therapeutic applications.

Pharmacological Evaluations

  • Antibacterial Activity : Preliminary studies suggest that this compound may exhibit antibacterial properties. In vitro tests have indicated effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still under investigation.
  • Antioxidant Potential : The compound has also been evaluated for its antioxidant capacity. Research shows promising results in scavenging free radicals, which may contribute to its protective effects against oxidative stress in biological systems.
  • Enzyme Inhibition : In studies assessing enzyme inhibition, this compound demonstrated activity against several targets:
    • α-Amylase : Inhibition studies indicate potential applications in managing diabetes by regulating carbohydrate metabolism.
    • Acetylcholinesterase (AChE) : The compound's interaction with AChE suggests possible implications in neuropharmacology, particularly in treating conditions like Alzheimer's disease.

Case Studies

  • In Vivo Studies : Animal models have been utilized to evaluate the safety and efficacy of this compound. Toxicological assessments reveal minimal adverse effects on hematological parameters and liver histology at tested doses, indicating a favorable safety profile for further development.
  • Comparative Analysis : A comparative study with structurally similar compounds highlighted that this compound exhibits enhanced activity due to its unique substitution pattern. This was particularly evident in its interaction with drug-metabolizing enzymes.

Data Summary

Property Observation
Molecular FormulaC11H14FN
Antibacterial ActivityEffective against selected bacterial strains
Antioxidant ActivityPromising results in free radical scavenging
Enzyme InhibitionInhibits α-amylase and AChE
Toxicity ProfileSafe at tested doses

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